
4-溴-2-(1-(三氟甲基)环丙基)吡啶
描述
4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a pyridine-based compound. It has the molecular formula C9H7BrF3N and a molecular weight of 266.06 g/mol .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is 1S/C6H3BrF3N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H .科学研究应用
光谱和光学性质
- 5-溴-2-(三氟甲基)吡啶是一种密切相关的化合物,已使用傅里叶变换红外光谱 (FT-IR) 和核磁共振 (NMR) 等光谱方法对其进行表征。这些方法对于理解此类化合物的分子结构和性质至关重要。密度泛函理论 (DFT) 也已应用于分析其优化后的几何结构、振动频率和化学位移,从而深入了解其非线性光学性质和分子相互作用 (Vural & Kara, 2017)。
合成化学和功能化
- 溴代和三氟甲基吡啶的衍生物已被广泛研究用于各种合成应用。例如,区域穷竭功能化等功能化技术已被用于将这些化合物转化为羧酸,这是合成化学中的关键步骤。这些过程涉及选择性去质子化和随后的羧化,证明了该化合物在化学合成中的多功能性 (Cottet et al., 2004)。
在构建生物相关分子中的应用
- 各种生物相关化合物的合成通常利用溴代三氟甲基吡啶。一个例子是通过铃木交叉偶联反应实现的 2-(2,4-二氟苯基)吡啶的合成,表明该化合物作为中间体在创建具有生物学意义的复杂分子中具有潜力 (Yuqiang, 2011)。
抗菌性能
- 一些溴代三氟甲基吡啶的衍生物已针对抗菌活性进行了测试。例如,该化合物对 pBR322 质粒 DNA 的影响及其抗菌活性已得到评估,展示了其在开发新型抗菌剂中的潜在应用 (Vural & Kara, 2017)。
安全和危害
The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: immediately call a poison center/doctor (P301 + P310) .
作用机制
Target of Action
It’s known that this compound is often used in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific reactions it’s involved in.
Mode of Action
It’s known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In these reactions, the compound may act as a boron reagent, contributing to the formation of new bonds .
Biochemical Pathways
As a reagent in suzuki–miyaura coupling reactions , it likely plays a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds it helps to synthesize.
Result of Action
As a reagent in suzuki–miyaura coupling reactions , it contributes to the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds.
生化分析
Biochemical Properties
4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to alterations in metabolic pathways .
Cellular Effects
The effects of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation . Additionally, 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effects on cellular function. In vitro studies have shown that prolonged exposure to 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine can lead to sustained changes in cell signaling and gene expression . In vivo studies have also demonstrated long-term effects on tissue function and overall organism health .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, studies have shown that high doses of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine can lead to liver toxicity and other organ damage . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites within the cell . Additionally, the compound can influence the activity of cofactors and other molecules involved in metabolic processes .
Transport and Distribution
The transport and distribution of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The compound’s distribution can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
4-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3N/c10-6-1-4-14-7(5-6)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYRTYGOUARIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)
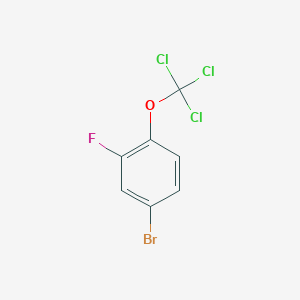
![2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402148.png)


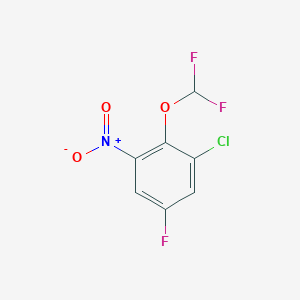
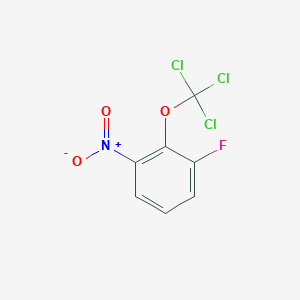
![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)
![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)
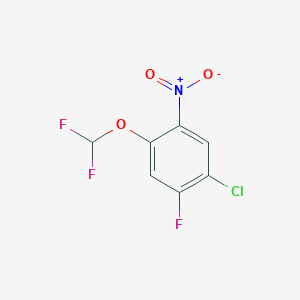
![2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene](/img/structure/B1402166.png)
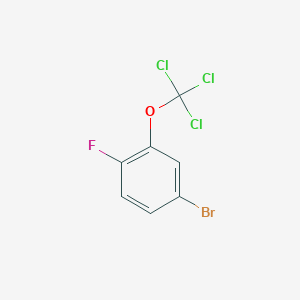

![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)
